molecular formula C26H22BrN3O3 B12740282 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide CAS No. 127447-69-2

2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide

Cat. No.: B12740282
CAS No.: 127447-69-2
M. Wt: 504.4 g/mol
InChI Key: NYTLAKBDMJWEBL-UHFFFAOYSA-N
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Description

2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide typically involves multi-step organic reactions. The starting materials might include 3-benzoyl-7-bromoquinoline and 4-methoxyphenylamine. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.

    Substitution: This reaction might involve replacing one functional group with another, which can significantly change the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It might be studied for its interactions with biological macromolecules.

    Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are often required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other quinoline derivatives, such as:

  • 2-((3-Benzoyl-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide
  • 2-((7-Bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide

Uniqueness

The uniqueness of 2-((3-Benzoyl-7-bromo-4-quinolinyl)amino)-N-(4-methoxyphenyl)-N-methylacetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Comparing its properties with those of similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved characteristics.

Properties

CAS No.

127447-69-2

Molecular Formula

C26H22BrN3O3

Molecular Weight

504.4 g/mol

IUPAC Name

2-[(3-benzoyl-7-bromoquinolin-4-yl)amino]-N-(4-methoxyphenyl)-N-methylacetamide

InChI

InChI=1S/C26H22BrN3O3/c1-30(19-9-11-20(33-2)12-10-19)24(31)16-29-25-21-13-8-18(27)14-23(21)28-15-22(25)26(32)17-6-4-3-5-7-17/h3-15H,16H2,1-2H3,(H,28,29)

InChI Key

NYTLAKBDMJWEBL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)CNC2=C3C=CC(=CC3=NC=C2C(=O)C4=CC=CC=C4)Br

Origin of Product

United States

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